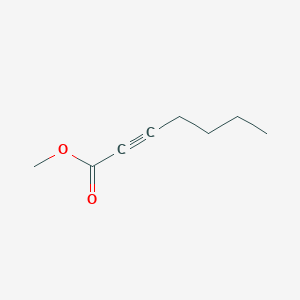

Methyl hept-2-ynoate

Description

Properties

CAS No. |

18937-78-5 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

methyl hept-2-ynoate |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H2,1-2H3 |

InChI Key |

IATZLNCRIIUXJM-UHFFFAOYSA-N |

SMILES |

CCCCC#CC(=O)OC |

Canonical SMILES |

CCCCC#CC(=O)OC |

Other CAS No. |

18937-78-5 |

Origin of Product |

United States |

Foundational & Exploratory

Methyl Hept-2-ynoate: A Comprehensive Technical Guide

CAS Number: 18937-78-5

This technical guide provides an in-depth overview of methyl hept-2-ynoate, a valuable chemical intermediate in various scientific and industrial applications. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its role in organic synthesis.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic fruity odor.[1] Its key physical and chemical properties are summarized in the table below, providing a comprehensive dataset for laboratory and research applications.

| Property | Value | Unit | Reference |

| CAS Number | 18937-78-5 | [1][2][3][4] | |

| Molecular Formula | C₈H₁₂O₂ | [1][2][4] | |

| Molecular Weight | 140.18 | g/mol | [1][2][4] |

| Boiling Point | 205.1 | °C at 760 mmHg | [1] |

| Density | 0.951 | g/cm³ | [1] |

| Refractive Index | 1.44 | [1] | |

| Flash Point | 76.9 | °C | [1] |

| Vapor Pressure | 0.255 | mmHg at 25°C | [1] |

| EINECS Number | 242-689-2 | [1] | |

| InChI | 1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H2,1-2H3 | ||

| InChIKey | IATZLNCRIIUXJM-UHFFFAOYSA-N | [3] | |

| SMILES | O=C(OC)C#CCCCC | [3] |

Table 1: Physicochemical Properties of this compound

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its ¹³C NMR spectral data.

| Atom No. | Multiplicity | Measured Shift (ppm) |

| 1 | Q | 13.2827 |

| 2 | T | 21.7583 |

| 3 | T | 29.3895 |

| 4 | T | 18.1607 |

| 5 | S | 89.6483 |

| 6 | S | 72.7053 |

| 7 | Q | 52.3279 |

| 8 | S | 154.0880 |

Table 2: ¹³C NMR Spectral Data of this compound[4]

Synthesis and Experimental Protocols

This compound serves as a key building block in organic synthesis.[1] One common method for its synthesis is the esterification of hept-2-ynoic acid with methanol. A general experimental protocol is outlined below.

Protocol: Esterification of Hept-2-ynoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hept-2-ynoic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

This synthetic pathway is a standard procedure for ester formation and can be adapted based on laboratory-specific conditions and available starting materials.

Figure 1: Synthesis of this compound via Esterification.

Applications in Research and Development

This compound is a versatile intermediate with applications in various fields:

-

Pharmaceutical Synthesis: It is utilized as a chemical intermediate in the synthesis of pharmaceuticals, contributing to the development of new therapeutic agents.[1]

-

Organic Synthesis: This compound serves as a fundamental building block for creating a wide range of more complex organic molecules.[1][3]

-

Flavor and Fragrance Industry: Due to its fruity aroma, it is employed as a flavoring agent in foods and beverages and is also used in the production of artificial flavors and fragrances.[1][3] The U.S. Food and Drug Administration (FDA) has approved its use as a food additive.[1]

The reactivity of the alkyne and ester functional groups allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Figure 2: Key Application Areas of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Methyl Hept-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hept-2-ynoate is an organic compound classified as an alkyne and a methyl ester. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectral data. The reactivity of the molecule is explored through key reaction mechanisms, providing a foundational understanding for its application in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity odor.[1] It is soluble in organic solvents such as ethanol and ether but has limited solubility in water.[2]

Identifiers and Structure

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Heptynoic acid, methyl ester; Methyl 2-heptynate |

| CAS Number | 18937-78-5[1][2][3][4] |

| Molecular Formula | C₈H₁₂O₂[1][4] |

| Molecular Weight | 140.18 g/mol [1][4] |

| InChI Key | IATZLNCRIIUXJM-UHFFFAOYSA-N[3] |

| Canonical SMILES | CCCCC#CC(=O)OC |

Physical Properties

| Property | Value | Reference |

| Boiling Point | 205.1 °C at 760 mmHg | [1] |

| Density | 0.951 g/cm³ | [1] |

| Flash Point | 76.9 °C | [1] |

| Refractive Index | 1.440 | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 2-heptynoic acid and methanol using a strong acid catalyst.

Materials:

-

2-Heptynoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-heptynoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation.

Caption: Synthesis of this compound.

Characterization Workflow

A standard workflow for the chemical characterization of synthesized this compound is outlined below. This ensures the identity, purity, and structural integrity of the compound.

References

An In-depth Technical Guide to Methyl Hept-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of methyl hept-2-ynoate, an organic compound with applications in the flavor, fragrance, and pharmaceutical industries.

Core Quantitative Data

A summary of the key quantitative and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₂ | [1][2][3] |

| Molecular Weight | 140.18 g/mol | [1][3] |

| Boiling Point | 205.1 °C at 760 mmHg | [1] |

| Density | 0.951 g/cm³ | [1] |

| Refractive Index | 1.440 | [1] |

| Flash Point | 76.9 °C | [1] |

| Vapor Pressure | 0.255 mmHg at 25 °C | [1] |

| CAS Number | 18937-78-5 | [1][2][3] |

Molecular Weight Calculation

The molecular weight of this compound is calculated from its molecular formula, C₈H₁₂O₂, and the atomic weights of its constituent elements.

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight: 96.088 + 12.096 + 31.998 = 140.182 u

This calculated value is consistent with the reported molecular weight of 140.18 g/mol .[1][3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from hept-2-ynoic acid and methanol, catalyzed by a strong acid.

Materials:

-

Hept-2-ynoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve hept-2-ynoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude ester can be purified by vacuum distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl esters (e.g., DB-5ms or equivalent)

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a volatile organic solvent such as hexane or dichloromethane.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A suitable temperature program would start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature to ensure separation from any impurities. For example, start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.

-

MS Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an ester such as this compound via Fischer esterification.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical flow of analyzing the synthesized this compound.

Caption: Analytical workflow for this compound characterization.

References

An In-depth Technical Guide to the Chemical Structure of Methyl Hept-2-ynoate

This technical guide provides a comprehensive overview of the chemical structure, properties, and spectroscopic data of methyl hept-2-ynoate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a consolidated resource for the characterization and utilization of this compound.

Chemical Identity and Properties

This compound is an organic compound classified as an alkyne and a methyl ester.[1] Its structure consists of a seven-carbon chain with a triple bond located at the second carbon position (C2) and a methyl ester functional group at the first carbon position (C1). This combination of functional groups makes it a useful intermediate in various organic synthesis applications.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[3][4][5] |

| Synonyms | 2-Heptynoic acid, methyl ester; Methyl 2-heptynate[2][6] |

| CAS Number | 18937-78-5[2][3][6][7] |

| Molecular Formula | C₈H₁₂O₂[2][3][6][7] |

| Molecular Weight | 140.18 g/mol [2][3][5][6] |

| SMILES | CCCCCC#CC(=O)OC |

| InChI | 1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H2,1-2H3[3][4][5][7] |

| InChIKey | IATZLNCRIIUXJM-UHFFFAOYSA-N[4][5][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 205.1 °C at 760 mmHg[2] |

| Density | 0.951 g/cm³[2] |

| Flash Point | 76.9 °C[2] |

| Refractive Index | 1.44[2] |

| Vapor Pressure | 0.255 mmHg at 25 °C[2] |

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) in ppm | Multiplicity |

| 1 | 154.09 | Singlet (s) |

| 2 | 72.71 | Singlet (s) |

| 3 | 89.65 | Singlet (s) |

| 4 | 18.16 | Triplet (t) |

| 5 | 29.39 | Triplet (t) |

| 6 | 21.76 | Triplet (t) |

| 7 | 13.28 | Quartet (q) |

| 8 (O-CH₃) | 52.33 | Quartet (q) |

| Data sourced from Organic Spectroscopy International.[3] |

Table 4: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm (Predicted) | Multiplicity | Integration |

| -OCH₃ | ~3.7 | Singlet (s) | 3H |

| -CH₂-C≡ | ~2.3 | Triplet (t) | 2H |

| -CH₂-CH₂-C≡ | ~1.5 | Sextet | 2H |

| -CH₂-CH₃ | ~1.4 | Sextet | 2H |

| -CH₃ | ~0.9 | Triplet (t) | 3H |

| Data interpreted from WebSpectra, UCLA.[8] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Key Mass Spectrometry Data (EI-MS) for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 140 | ~15 | [M]⁺ (Molecular Ion) |

| 109 | ~60 | [M - OCH₃]⁺ |

| 97 | ~40 | [M - C₃H₇]⁺ |

| 81 | ~100 | [C₆H₉]⁺ |

| 67 | ~55 | [C₅H₇]⁺ |

| 55 | ~70 | [C₄H₇]⁺ |

| 41 | ~85 | [C₃H₅]⁺ |

| Data interpreted from NIST WebBook.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 6: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 | Strong | C-H (sp³) stretch |

| ~2250 | Medium | C≡C (alkyne) stretch |

| ~1715 | Strong | C=O (ester) stretch |

| ~1440 | Medium | C-H bend |

| ~1260 | Strong | C-O (ester) stretch |

| Data interpreted from NIST WebBook.[4] |

Synthesis and Reactivity

General Synthetic Approach

A common method for the synthesis of this compound would be the Fischer esterification of hept-2-ynoic acid. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the alkyne and the ester. The internal alkyne can undergo a variety of reactions, including catalytic hydrogenation to yield the corresponding alkene or alkane, as well as addition reactions. The ester group is susceptible to nucleophilic acyl substitution, such as hydrolysis to the carboxylic acid or amidation to the corresponding amide.

Experimental and Logical Workflows

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural characterization of this compound.

Caption: Workflow for the structural elucidation of this compound.

General Reactivity Profile

This diagram outlines the principal reactive sites and potential transformations of this compound.

Caption: General reactivity map for this compound.

Biological Activity

A review of the available literature indicates that there are no specific studies detailing the biological activity or its role in signaling pathways for this compound. While structurally related compounds, such as certain fatty acid esters, may exhibit biological effects, these cannot be directly extrapolated to this compound without dedicated experimental investigation.[9]

Conclusion

This guide has summarized the key structural, physical, and spectroscopic characteristics of this compound. The provided data, presented in a clear and accessible format, serves as a valuable resource for scientists engaged in research and development that involves this compound. The logical workflows offer a template for its characterization and potential synthetic applications. Further research is required to explore any potential biological activity of this molecule.

References

- 1. CAS 18937-78-5: Methyl 2-heptynoate | CymitQuimica [cymitquimica.com]

- 2. Methyl-2-heptynoate [webbook.nist.gov]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 4. Methyl-2-heptynoate [webbook.nist.gov]

- 5. 2-Methylheptanoic acid | C8H16O2 | CID 14475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Intermediate (1) Problem #2 [webspectra.chem.ucla.edu]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl hept-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hept-2-ynoate is an organic compound classified as an alkyne and an ester.[1] Its chemical structure, featuring a reactive triple bond conjugated with a methyl ester, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and potential applications in the field of drug development, supported by detailed experimental protocols and spectroscopic data. The presence of the acetylenic moiety is of particular interest, as naturally occurring acetylenic compounds have demonstrated a range of biological activities, including antitumor, antibacterial, and antifungal properties.[2][3][4]

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity odor.[5] It is soluble in common organic solvents but has limited solubility in water.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-Heptynoic acid, methyl ester; Methyl 2-heptynate | [1][5] |

| CAS Number | 18937-78-5 | [6] |

| Molecular Formula | C₈H₁₂O₂ | [6] |

| Molecular Weight | 140.18 g/mol | [5] |

| Boiling Point | 205.1 °C at 760 mmHg | [5] |

| Density | 0.951 g/cm³ | [5] |

| Refractive Index | 1.44 | [5] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is presented below.

| Spectrum | Key Features and Peaks | Reference |

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl ester protons, the methylene groups of the butyl chain, and the terminal methyl group. | [7] |

| ¹³C NMR | Characteristic signals for the ester carbonyl carbon (~154 ppm), the two sp-hybridized carbons of the alkyne (~72 and ~89 ppm), the methoxy carbon (~52 ppm), and the carbons of the butyl chain. | [6] |

| Infrared (IR) | A strong absorption band for the C=O stretch of the ester, and a characteristic peak for the C≡C triple bond. | [8] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. | [9] |

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the Fischer esterification of hept-2-ynoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard esterification methods.[10][11]

Materials:

-

Hept-2-ynoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hept-2-ynoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Caption: Synthetic workflow for this compound via Fischer esterification.

Key Reactions of this compound

The conjugated system in this compound makes it susceptible to a variety of chemical transformations, including nucleophilic additions and cycloaddition reactions.

Experimental Protocol: Michael Addition of a Thiol

This protocol describes a conjugate addition of a thiol to this compound, a common reaction for α,β-unsaturated carbonyl compounds.[12]

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (base catalyst)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

-

Reagent Addition: Add thiophenol to the solution, followed by a catalytic amount of triethylamine.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

References

- 1. CAS 18937-78-5: Methyl 2-heptynoate | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive acetylenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of natural and synthetic acetylenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 18937-78-5,METHYL 2-HEPTYNOATE | lookchem [lookchem.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 7. Intermediate (1) Problem #2 [webspectra.chem.ucla.edu]

- 8. Methyl heptanoate(106-73-0) 1H NMR [m.chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl hept-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and related physicochemical properties of Methyl hept-2-ynoate (CAS No: 18937-78-5).[1][2][3][4][5][6] This document includes detailed experimental protocols for its synthesis and boiling point determination, alongside structured data presentation and graphical representations of key workflows.

Physicochemical Properties of this compound

This compound is an organic compound classified as an alkyne and an ester.[5] It is a colorless to pale yellow liquid, and it is soluble in organic solvents like ethanol and ether with limited solubility in water.[5] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Boiling Point | 205.1°C at 760 mmHg | [6] |

| Molecular Formula | C₈H₁₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 140.18 g/mol | [1][2][6] |

| Density | 0.951 g/cm³ | [6] |

| Flash Point | 76.9°C | [6] |

| Refractive Index | 1.44 | [6] |

| Vapor Pressure | 0.255 mmHg at 25°C | [6] |

| CAS Number | 18937-78-5 | [1][2][3][4][5] |

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through the esterification of 2-heptynoic acid. A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound, a necessary step before accurate determination of its physical properties.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound from 2-heptynoic acid and methanol.

Materials:

-

2-Heptynoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-heptynoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification: Purify the crude product by vacuum distillation.

Boiling Point Determination using the Thiele Tube Method

This micro-method is suitable for determining the boiling point of a small sample of purified this compound.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 250°C)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Mineral oil or other high-boiling liquid

-

Bunsen burner or micro-burner

Procedure:

-

Sample Preparation: Fill the small test tube to about one-third with purified this compound. Place a capillary tube, with the open end down, into the test tube.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube should be heated gently with a small flame.[7]

-

Observation: As the oil heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[8][9][10]

-

Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 2. METHYL 2-HEPTYNOATE | 18937-78-5 [chemicalbook.com]

- 3. Methyl-2-heptynoate [webbook.nist.gov]

- 4. Methyl-2-heptynoate [webbook.nist.gov]

- 5. CAS 18937-78-5: Methyl 2-heptynoate | CymitQuimica [cymitquimica.com]

- 6. Cas 18937-78-5,METHYL 2-HEPTYNOATE | lookchem [lookchem.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

Technical Whitepaper: Physicochemical Properties and Analysis of Methyl hept-2-ynoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical guide on the physicochemical properties of methyl hept-2-ynoate, with a primary focus on its density. It includes a compilation of key physical data, detailed experimental protocols for property determination and synthesis, and logical workflows for its characterization. This guide is intended to serve as a comprehensive resource for professionals in research, development, and quality control.

Introduction

This compound (CAS No: 18937-78-5) is an organic compound classified as both an alkyne and a methyl ester.[1] Its molecular structure, featuring a terminal alkyne functional group, imparts specific reactivity that makes it a valuable intermediate in organic synthesis.[1] With the molecular formula C₈H₁₂O₂, this compound is typically a colorless to pale yellow liquid.[1][2][3] It is recognized for its fruity odor and finds applications in the flavor and fragrance industry, as well as serving as a building block for more complex molecules.[1][2] An accurate understanding of its physical properties, particularly density, is critical for its application in stoichiometric calculations, process design, and quality assurance.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and application in a laboratory or industrial setting.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Density | 0.951 g/cm³ | [2] |

| CAS Number | 18937-78-5 | [1][2][4][5] |

| Molecular Formula | C₈H₁₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 140.18 g/mol | [2][4][5] |

| Boiling Point | 205.1°C at 760 mmHg | [2] |

| Flash Point | 76.9°C | [2] |

| Refractive Index | 1.44 | [2] |

| Vapor Pressure | 0.255 mmHg at 25°C | [2] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Heptynoic acid, methyl ester; Methyl 2-heptynate | [1][2][3][4] |

Experimental Protocols

Detailed and reproducible experimental methods are crucial for verifying the properties of chemical compounds. The following sections describe standard protocols for density determination and a representative synthesis method.

Protocol for Density Determination using a Pycnometer

This protocol outlines the standard procedure for accurately measuring the density of a liquid sample like this compound.

Objective: To determine the density of this compound at a specified temperature.

Materials:

-

This compound sample

-

Pycnometer (Gay-Lussac type, 10 mL or 25 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic water bath

-

Deionized water, recently boiled and cooled

-

Acetone (for cleaning)

-

Lint-free tissue

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with acetone and dry it completely.

-

Mass of Empty Pycnometer: Weigh the clean, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Calibration with Deionized Water: Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary.

-

Thermal Equilibration: Place the filled pycnometer in the thermostatic water bath set to a standard temperature (e.g., 20°C or 25°C) for 20 minutes to allow the contents to reach thermal equilibrium.

-

Mass of Pycnometer with Water: Remove the pycnometer from the bath, carefully wipe the exterior dry with a lint-free tissue, and weigh it. Record this mass as m₂.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound sample, insert the stopper, and repeat steps 4 and 5. Record the mass of the pycnometer filled with the sample as m₃.

-

Calculation:

-

Mass of water: m_water = m₂ - m₁

-

Mass of sample: m_sample = m₃ - m₁

-

Volume of pycnometer (V): V = m_water / ρ_water (where ρ_water is the known density of water at the experimental temperature).

-

Density of sample (ρ_sample): ρ_sample = m_sample / V

-

Protocol for Synthesis: Fischer Esterification of 2-Heptynoic Acid

This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

2-Heptynoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction (e.g., diethyl ether)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-heptynoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid moles).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove most of the methanol using a rotary evaporator.

-

Extraction: Dilute the residue with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Workflow and Data Visualization

Visual diagrams are provided to illustrate key workflows and relationships relevant to the analysis of this compound.

Synthesis and Characterization Workflow

The following diagram outlines the logical flow from starting materials to a fully characterized final product.

Relationship of Molecular Structure to Physicochemical Properties

This diagram illustrates how the molecular structure of this compound influences its key physical properties.

References

- 1. CAS 18937-78-5: Methyl 2-heptynoate | CymitQuimica [cymitquimica.com]

- 2. Cas 18937-78-5,METHYL 2-HEPTYNOATE | lookchem [lookchem.com]

- 3. Methyl-2-heptynoate [webbook.nist.gov]

- 4. METHYL 2-HEPTYNOATE | 18937-78-5 [chemicalbook.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to the Solubility of Methyl Hept-2-ynoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl hept-2-ynoate, a key intermediate in various synthetic pathways. Given the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on presenting the available data, detailing a standardized experimental protocol for accurate solubility determination, and providing a clear visual representation of the experimental workflow. This information is critical for professionals in research and drug development who require precise solubility data for reaction optimization, formulation development, and process design.

Core Topic: Solubility of this compound

This compound (CAS No. 18937-78-5) is an eight-carbon ester containing a carbon-carbon triple bond. Its molecular structure, characterized by a hydrophobic alkyl chain and a polar ester group, dictates its solubility in various organic solvents. Understanding this solubility is paramount for its effective use in organic synthesis, where it serves as a versatile building block. Qualitative assessments indicate that this compound is soluble in common organic solvents such as ethanol and ether, with limited solubility in water.[1]

Data Presentation: Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. The scarcity of published data highlights the need for further experimental determination to build a comprehensive solubility profile.

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Citation |

| Ethanol | C₂H₅OH | 25 | 5737.03 | [2] |

Experimental Protocols: Determination of a Comprehensive Solubility Profile

To expand the quantitative solubility database for this compound, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a liquid solute in a solvent. The following protocol is adapted for the analysis of this compound.

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of a visible excess of the solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25°C, 37°C). Agitate the vials at a constant speed for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to ensure complete phase separation of the undissolved this compound from the saturated solvent phase.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed or pre-cooled pipette (to the experimental temperature) to avoid any temperature-induced precipitation. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial.

-

Gravimetric Analysis and/or Chromatographic Quantification:

-

Gravimetric Method: For non-volatile solvents, a known mass of the filtered saturated solution can be evaporated to dryness, and the mass of the residual this compound can be determined.

-

Chromatographic Method (Recommended): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated GC-FID or HPLC method to determine the precise concentration of this compound.

-

-

Data Analysis: Calculate the solubility of this compound in each solvent at the specified temperature. Express the results in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

Technical Guide: Physical Properties of Methyl hept-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hept-2-ynoate is an organic compound classified as an ester of a carboxylic acid. Its molecular structure consists of a seven-carbon chain with a triple bond at the second position (an internal alkyne) and a methyl ester group. This compound is of interest in organic synthesis and may serve as a building block for more complex molecules in pharmaceutical and fragrance applications.[1][2] A thorough understanding of its physical properties is essential for its handling, application, and the design of synthetic routes. This guide provides a summary of the key physical characteristics of this compound and detailed methodologies for their experimental determination.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and physical processes.

| Property | Value | Units |

| Molecular Formula | C₈H₁₂O₂ | - |

| Molecular Weight | 140.18 | g/mol |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Fruity | - |

| Boiling Point | 205.1 | °C at 760 mmHg |

| Melting Point | Not available | °C |

| Density | 0.951 | g/cm³ |

| Refractive Index | 1.44 | - |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[2] | - |

| Flash Point | 76.9 | °C |

| Vapor Pressure | 0.255 | mmHg at 25°C |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following section details the standard experimental procedures for measuring the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a key indicator of the purity of a liquid. The Thiele tube method is a common and effective technique for its determination.

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C range)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount (1-2 mL) of this compound into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube containing the sample, with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer, which is a flask with a precisely known volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Pipette

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully adjust the volume of the water to the calibration mark on the pycnometer, ensuring no air bubbles are present.

-

Dry the outside of the pycnometer and weigh it. Record the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature water bath.

-

Adjust the volume to the calibration mark, dry the exterior, and weigh the pycnometer filled with the sample. Record this mass (m₃).

-

The density of the sample is calculated using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property. The Abbe refractometer is a standard instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (sodium lamp or white light with a compensating prism)

-

Dropper or pipette

-

Ethanol or other suitable solvent for cleaning

Procedure:

-

Turn on the light source and the constant temperature water bath, setting it to the desired temperature (e.g., 20 °C).

-

Clean the prism surfaces of the refractometer using a soft tissue and a suitable solvent (e.g., ethanol), then allow them to dry completely.

-

Calibrate the instrument by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water) onto the lower prism.

-

Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the scale. If it does not match the known value for the standard, adjust the calibration screw.

-

Clean the prisms again and apply a few drops of this compound to the lower prism.

-

Close the prisms and make the necessary adjustments to bring the sharp dividing line to the center of the crosshairs.

-

Read the refractive index of the sample from the scale.

Determination of Solubility

A qualitative assessment of solubility in different solvents is important for understanding the polarity and potential applications of a compound.

Apparatus:

-

Test tubes and rack

-

Stirring rod

-

Graduated cylinders or pipettes

-

Various solvents (e.g., water, ethanol, diethyl ether, acetone, toluene)

Procedure:

-

Place a small, measured amount of this compound (e.g., 0.1 g or a few drops) into separate, labeled test tubes.

-

Add a small volume (e.g., 1 mL) of a solvent to the first test tube.

-

Stir the mixture vigorously with a clean stirring rod for a set period (e.g., 1-2 minutes).

-

Observe whether the solute completely dissolves. If it forms a homogeneous solution, it is considered soluble. If a separate layer or solid particles remain, it is insoluble or partially soluble.

-

If the compound does not dissolve, the mixture can be gently warmed to observe any change in solubility with temperature.

-

Repeat the process for each of the selected solvents, using a clean test tube and stirring rod for each.

-

Record the solubility of this compound in each solvent (e.g., soluble, partially soluble, insoluble).

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the identification of an unknown liquid organic compound, such as this compound, by determining its physical properties.

Caption: Workflow for the identification of an unknown liquid organic compound.

References

Methyl hept-2-ynoate safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for methyl hept-2-ynoate (CAS No. 18937-78-5). A comprehensive Safety Data Sheet (SDS) with complete GHS classification and toxicological data was not publicly available at the time of this report. The information presented should be used as a preliminary guide and supplemented with internal safety assessments and, where possible, a complete SDS from the supplier.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor.[1] It is utilized as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] The available physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 18937-78-5 | [1] |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| Boiling Point | 205.1°C at 760 mmHg | [1] |

| Flash Point | 76.9°C | [1] |

| Density | 0.951 g/cm³ | [1] |

| Vapor Pressure | 0.255 mmHg at 25°C | [1] |

| Refractive Index | 1.44 | [1] |

Hazard Information

General Hazard Communication (Illustrative)

The following diagram illustrates the type of hazard information that would be conveyed on a Safety Data Sheet if available. Note: The specific hazards depicted are for illustrative purposes and are not confirmed for this compound.

Experimental Protocols

No specific experimental protocols for the determination of safety parameters for this compound were found in the publicly available literature. Standardized OECD or EPA guidelines for chemical safety testing would likely be followed.

Handling and Spill Response Workflow

The following diagram outlines a general logical workflow for responding to a chemical spill, which should be adapted to specific laboratory and institutional protocols.

References

Structural Analogs of Methyl hept-2-ynoate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl hept-2-ynoate is an organic compound characterized by a seven-carbon chain containing a terminal alkyne and a methyl ester functional group. Its relatively simple structure and the presence of the reactive alkyne moiety make it and its structural analogs intriguing candidates for exploration in medicinal chemistry and drug discovery. The alkynyl group is a key feature in a variety of biologically active natural products and approved pharmaceuticals, where it can contribute to enhanced metabolic stability, improved target selectivity, and covalent bond formation with biological targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental considerations for the structural analogs of this compound, aimed at researchers, scientists, and drug development professionals. While direct and extensive biological data on this specific class of compounds is limited, this document consolidates available information on related structures to inform future research and development.

Synthetic Methodologies for Structural Analogs

The generation of a diverse library of this compound analogs is achievable through several established synthetic strategies. These methods allow for systematic modifications of the alkyl chain length, the ester group, and the position of the alkyne bond.

1. Fischer-Speier Esterification

A direct and classical approach for the synthesis of this compound and its analogs is the Fischer-Speier esterification. This method involves the reaction of the corresponding carboxylic acid (hept-2-ynoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is typically conducted under reflux conditions. The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester.[1][2][3]

Generalized Experimental Protocol: Fischer-Speier Esterification

-

Materials: Hept-2-ynoic acid, methanol (or other desired alcohol), concentrated sulfuric acid, sodium bicarbonate solution, diethyl ether (or other suitable organic solvent), anhydrous magnesium sulfate.

-

Procedure:

-

To a round-bottom flask containing hept-2-ynoic acid (1.0 eq), add a significant excess of methanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

2. Alkylation of Terminal Alkynes

Another versatile method involves the deprotonation of a terminal alkyne, such as hex-1-yne, with a strong base (e.g., n-butyllithium or sodium amide) to form an acetylide. This nucleophilic acetylide is then reacted with an electrophile like methyl chloroformate to generate the corresponding acetylenic ester. This approach is particularly useful for introducing variations in the alkyl chain.

Generalized Experimental Protocol: Alkylation of a Terminal Alkyne

-

Materials: Hex-1-yne (or other terminal alkyne), n-butyllithium in hexanes, methyl chloroformate, anhydrous tetrahydrofuran (THF), saturated ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve hex-1-yne (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

-

Add methyl chloroformate (1.1 eq) dropwise to the acetylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting ester by column chromatography or vacuum distillation.

-

3. Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira Coupling)

The Sonogashira coupling provides a powerful method for the synthesis of acetylenic compounds by coupling a terminal alkyne with an aryl or vinyl halide.[4][5][6][7] While not a direct route to alkyl acetylenic esters from simple starting materials, it is highly relevant for the synthesis of more complex analogs, for instance, where the alkyl chain is replaced by an aryl or vinyl group. An acyl version of the Sonogashira coupling, reacting an acyl chloride with a terminal alkyne, can also be employed.[8]

Conceptual Synthetic Workflow for Analog Generation

The following diagram illustrates a general workflow for the synthesis of a diverse library of this compound analogs.

Caption: Synthetic workflow for generating diverse structural analogs.

Potential Biological Activities and Applications

While specific biological data for this compound and its close analogs are not abundant in the literature, the broader class of alkyne-containing small molecules has demonstrated a wide range of biological activities. The alkyne functional group can act as a pharmacophore, participating in various interactions with biological targets.

Enzyme Inhibition: Acetylenic compounds have been shown to act as enzyme inhibitors.[9] The triple bond can act as a "warhead" for irreversible inhibition by forming a covalent bond with active site residues, particularly nucleophilic residues like cysteine.[10] This mechanism is relevant for the design of inhibitors for various enzyme classes, including proteases and metabolic enzymes.

Antimicrobial Activity: Many natural and synthetic compounds containing alkyne moieties exhibit antimicrobial properties.[11][12][13][14] The mechanism of action can vary, but may involve disruption of cell membranes or inhibition of essential cellular processes. Analogs of this compound could be screened for activity against a panel of pathogenic bacteria and fungi.

Cytotoxic and Anticancer Activity: The cytotoxicity of alkyne-containing fatty acid esters has been explored, suggesting their potential as anticancer agents.[15] For instance, a close analog, ethyl hept-2-ynoate, has been used as a precursor in the synthesis of 3-hydroxy-3-pyrrolin-2-one derivatives which have shown potent cytotoxic activity against human cancer cell lines.

Table 1: Summary of Biological Contexts for Alkyne-Containing Compounds

| Compound Class | Example(s) | Reported Biological Activity/Application |

| Acetylenic Fatty Acids | Eicosapentaenoic acid alkyne | Used as a chemical probe to study fatty acid metabolism and biological activity.[16] |

| Natural Acetogenins | (2S,3R,4R)-3-hydroxy-4-methyl-2-(eicos-11'-yn-19'-enyl)butanolide | In vitro activity against Leishmania (L.) infantum.[17] |

| Synthetic Acetylenic Ethers | Benzoin derivatives with a propargyl ether group | Investigated for antibacterial activity.[18] |

| Alkyne-containing Drugs | Efavirenz, Selegiline | Anti-HIV agent, anti-Parkinsonian agent.[19] |

| Short-chain Acetylenic Esters | Methyl 2-octynoate | Used as a fragrance and flavoring agent, known allergen. |

Conceptual Framework for Drug Discovery

The exploration of this compound analogs for therapeutic applications can be guided by a systematic drug discovery workflow. This process begins with the design and synthesis of a focused library of analogs, followed by a cascade of in vitro and in vivo evaluations.

Caption: Conceptual drug discovery workflow for this compound analogs.

Generalized Protocol for In Vitro Biological Evaluation

Given the lack of specific protocols for this compound class, a generalized workflow for initial biological screening is proposed.

1. Cytotoxicity Assay (e.g., MTT Assay)

-

Objective: To determine the cytotoxic effect of the analogs on cancer and/or normal cell lines.

-

Procedure:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

-

2. Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the analogs against various microbial strains.

-

Procedure:

-

Prepare a serial two-fold dilution of each test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Conclusion

The structural analogs of this compound represent a largely unexplored area of chemical space with significant potential for applications in drug discovery and development. The presence of the versatile alkyne functional group, combined with the accessibility of diverse synthetic methodologies, provides a strong foundation for the creation of novel small molecules. While direct biological data is currently sparse, the known activities of other alkyne-containing compounds suggest promising avenues for investigation, particularly in the areas of enzyme inhibition, and antimicrobial and anticancer therapies. The synthetic protocols and conceptual workflows presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing class of molecules. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs to elucidate their structure-activity relationships and identify promising lead compounds for further development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. m.youtube.com [m.youtube.com]

- 4. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. books.rsc.org [books.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Enzyme inhibition by acetylenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Nosiheptide analogues as potential antibacterial agents via dehydroalanine region modifications: Semi-synthesis, antimicrobial activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and cytotoxic activities of new fatty acid esters of 20(S)-protopanaxadiol. | Sigma-Aldrich [sigmaaldrich.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Computational and experimental studies to discover a promising lead compound, chemically related to natural acetylene acetogenins from Porcelia macrocarpa, against amastigotes of Leishmania (L.) infantum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sciencescholar.us [sciencescholar.us]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potential Derivatives of Methyl hept-2-ynoate for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl hept-2-ynoate, a versatile acetylenic ester, presents a valuable scaffold for the synthesis of a diverse array of heterocyclic derivatives with significant potential in medicinal chemistry and drug discovery. The presence of the reactive alkyne and ester functionalities allows for a variety of chemical transformations, leading to the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of two principal classes of derivatives—pyrazoles and isoxazoles—originating from this compound. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate further research and development in this promising area. The alkyne functional group is a key feature in numerous pharmaceuticals, contributing to enhanced metabolic stability and target selectivity.[1]

I. Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from this compound first requires its conversion to a β-keto ester, a key intermediate for cyclization with hydrazine derivatives.

Hydration of this compound to Methyl 3-oxoheptanoate

The critical first step is the hydration of the alkyne functionality in this compound to yield Methyl 3-oxoheptanoate. This transformation can be efficiently achieved using metal-catalyzed hydration methods, which offer high regioselectivity. Gold and mercury-catalyzed reactions are particularly effective for this purpose.[1][2][3][4][5] Gold catalysts, in particular, are known for their high activity in C-O bond formation.[6][7]

Experimental Protocol: Gold-Catalyzed Hydration

-

Materials: this compound, gold(I) catalyst (e.g., [P(t-Bu)2(o-biphenyl)]AuCl/AgSbF6), solvent (e.g., Dioxane/Water mixture), standard laboratory glassware.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a 10:1 mixture of dioxane and water.

-

Add the gold(I) catalyst (1-5 mol%).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 3-oxoheptanoate.

-

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Au(I) complex | Dioxane/H2O | 25 | 18 | >90 |

| HgSO4/H2SO4 | Acetone/H2O | 60 | 6 | ~85 |

Table 1: Comparison of Catalytic Systems for the Hydration of this compound.

Caption: Experimental workflow for the gold-catalyzed hydration.

Cyclocondensation of Methyl 3-oxoheptanoate with Hydrazine

The resulting Methyl 3-oxoheptanoate can then undergo a classical Knorr pyrazole synthesis via cyclocondensation with hydrazine or its derivatives to yield substituted pyrazolones.[8][9]

Experimental Protocol: Pyrazole Synthesis

-

Materials: Methyl 3-oxoheptanoate, hydrazine hydrate, ethanol, glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve Methyl 3-oxoheptanoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-butyl-3-methyl-1H-pyrazol-5(4H)-one.

-

| Hydrazine Derivative | Solvent | Temperature | Time (h) | Yield (%) |

| Hydrazine Hydrate | Ethanol | Reflux | 5 | ~88 |

| Phenylhydrazine | Acetic Acid | 100°C | 4 | ~92 |

Table 2: Synthesis of Pyrazole Derivatives from Methyl 3-oxoheptanoate.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Methyl hept-2-ynoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hept-2-ynoate is a valuable intermediate in organic synthesis, utilized in the preparation of various complex molecules and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound. Two primary synthetic routes are presented: the esterification of hept-2-ynoic acid and the alkylation of 1-pentyne followed by carboxylation and esterification. This guide includes comprehensive, step-by-step methodologies, tabulated quantitative data for key reaction steps, and spectroscopic data for the final product to ensure reliable synthesis and characterization.

Introduction

The synthesis of α,β-acetylenic esters such as this compound is of significant interest due to their utility as versatile building blocks in organic chemistry. The electron-deficient triple bond, conjugated with the carbonyl group, makes these compounds susceptible to a variety of nucleophilic addition and cycloaddition reactions, enabling the construction of diverse molecular architectures. This application note details two robust and accessible methods for the laboratory-scale synthesis of this compound.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18937-78-5 |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Boiling Point | 205.1 °C at 760 mmHg |

| Density | 0.951 g/cm³ |

| Refractive Index | 1.440 |

Synthetic Routes

Two principal synthetic pathways for the preparation of this compound are outlined below. The first involves the synthesis of the corresponding carboxylic acid followed by esterification, while the second builds the carbon skeleton through alkylation.

Route 1: Synthesis of Hept-2-ynoic Acid and Subsequent Fischer Esterification

This two-step approach first involves the synthesis of hept-2-ynoic acid from 1-pentyne via a Grignard reaction with carbon dioxide, followed by a classic Fischer esterification with methanol.

Reaction:

-

CH₃(CH₂)₃C≡CH + C₂H₅MgBr → CH₃(CH₂)₃C≡CMgBr + C₂H₆

-

CH₃(CH₂)₃C≡CMgBr + CO₂ → CH₃(CH₂)₃C≡CCO₂MgBr

-

CH₃(CH₂)₃C≡CCO₂MgBr + H₃O⁺ → CH₃(CH₂)₃C≡CCOOH + Mg(OH)Br

Experimental Protocol:

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Ethyl bromide

-

1-Pentyne

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to prepare the Grignard reagent (ethylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

-

Once the Grignard reagent is formed, cool the flask to 0 °C in an ice bath.

-

Slowly add 1-pentyne dropwise to the Grignard solution. Ethane gas will evolve. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure the formation of the pentynylmagnesium bromide.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Carefully add crushed dry ice (solid CO₂) in small portions to the reaction mixture with vigorous stirring. A white precipitate will form.

-

After the addition of dry ice is complete, allow the mixture to warm to room temperature.

-

Quench the reaction by slowly adding a cold solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude hept-2-ynoic acid.

-

The crude acid can be purified by recrystallization or distillation under reduced pressure.

-

Reaction: CH₃(CH₂)₃C≡CCOOH + CH₃OH ⇌ CH₃(CH₂)₃C≡CCOOCH₃ + H₂O (in the presence of H₂SO₄)

Experimental Protocol:

-

Materials:

-

Hept-2-ynoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve hept-2-ynoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

-